
Octyl(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl(triphenyl)phosphanium chloride: is a quaternary phosphonium salt that features an octyl group attached to a triphenylphosphine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octyl(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an octyl halide, such as octyl chloride, in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
PPh3+C8H17Cl→C8H17PPh3+Cl−
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Octyl(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octyl(triphenyl)phosphanium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, it can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents.
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of octyl(triphenyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The octyl group enhances its solubility in organic solvents, while the triphenylphosphine moiety facilitates the transfer of ions or molecules between different phases. This dual functionality allows it to effectively catalyze reactions that would otherwise be slow or inefficient.
Comparaison Avec Des Composés Similaires
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of an octyl group.
(Phenylmethyl)triphenylphosphonium chloride: Contains a phenylmethyl group instead of an octyl group.
Uniqueness: Octyl(triphenyl)phosphanium chloride is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in applications requiring enhanced phase-transfer capabilities and specific solubility properties.
Propriétés
Numéro CAS |
84834-74-2 |
|---|---|
Formule moléculaire |
C26H32ClP |
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
octyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H32P.ClH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KEOBWUMRPKYDQF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


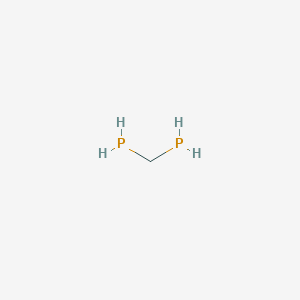
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
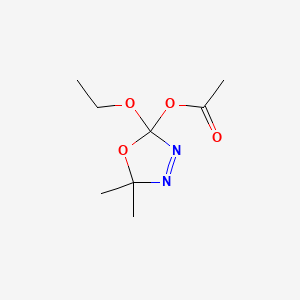
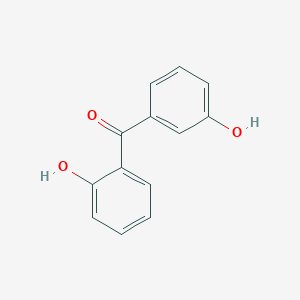
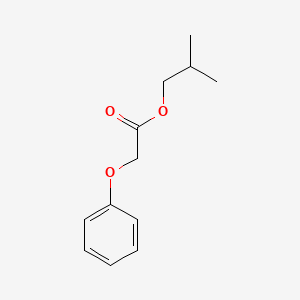
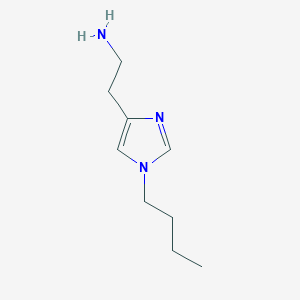
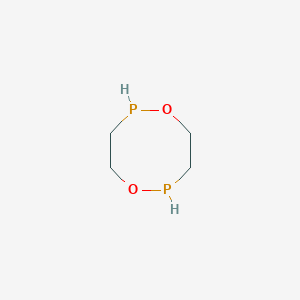
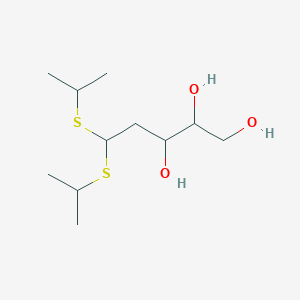
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
